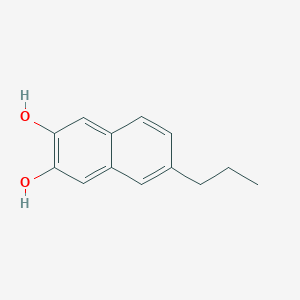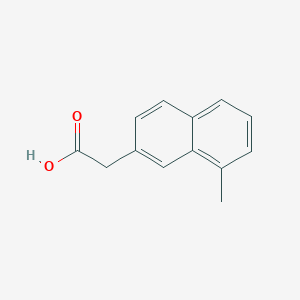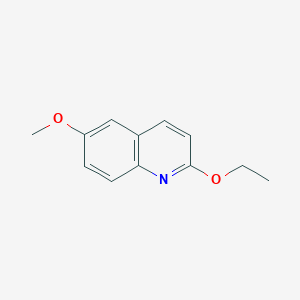
2-Isopropylpiperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-Isopropylpiperazine dihydrochloride, can be achieved through various methods. Some of the common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ugi reaction: This multicomponent reaction is used to synthesize piperazine derivatives by combining an amine, an isocyanide, a carboxylic acid, and an aldehyde.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes. The preferred methods include:
Intramolecular cyclization using aminoethylethanolamine and diethylenetriamine: This method is highly selective and efficient for producing piperazine derivatives.
One-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine: This method is commonly used in industrial settings due to its simplicity and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding N-oxides, while reduction may yield N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Isopropylpiperazine dihydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various piperazine derivatives.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
2-Isopropylpiperazine dihydrochloride can be compared with other similar compounds, such as:
Piperazine: A simple cyclic ethyleneamine homolog used as an anthelmintic agent.
N-methylpiperazine: A derivative of piperazine with a methyl group substitution.
N-ethylpiperazine: A derivative of piperazine with an ethyl group substitution.
The uniqueness of this compound lies in its specific isopropyl substitution, which may confer distinct biological and chemical properties compared to other piperazine derivatives .
Eigenschaften
Molekularformel |
C7H18Cl2N2 |
|---|---|
Molekulargewicht |
201.13 g/mol |
IUPAC-Name |
2-propan-2-ylpiperazine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)7-5-8-3-4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H |
InChI-Schlüssel |
YSTRELSNCHRZSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CNCCN1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





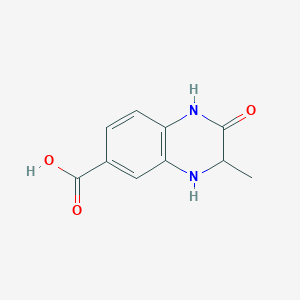
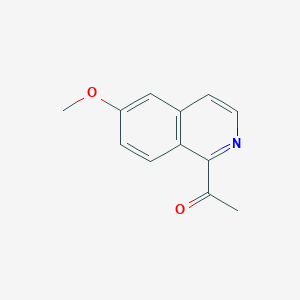



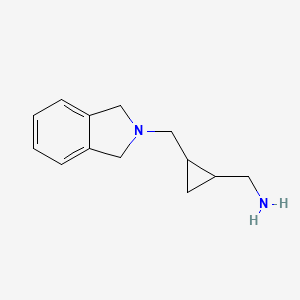
![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)
